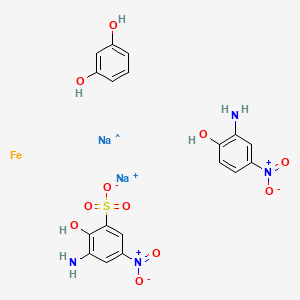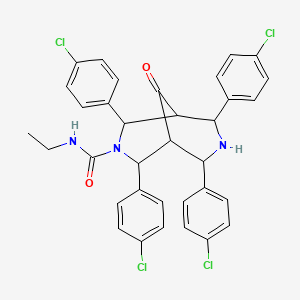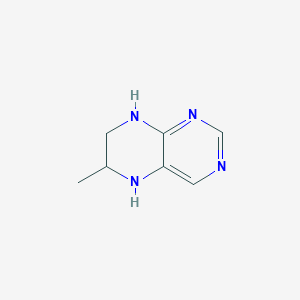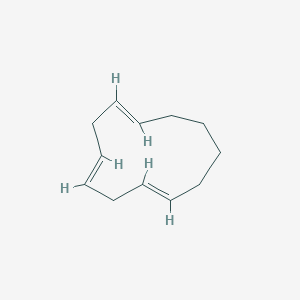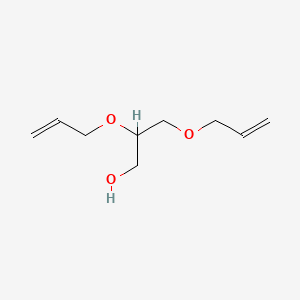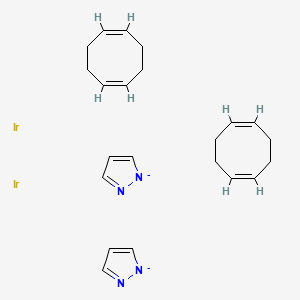
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is a coordination complex that involves a cyclooctadiene ligand, iridium metal, and a pyrazol-2-ide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide typically involves the coordination of iridium with the cyclooctadiene and pyrazol-2-ide ligands. One common method involves the reaction of iridium chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a base, followed by the addition of pyrazol-2-ide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry .
Biology and Medicine
Its ability to coordinate with various biological molecules makes it a candidate for drug delivery systems and as a probe for studying biological processes .
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity .
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide exerts its effects involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the iridium center activates substrates through coordination, enabling reactions such as hydrogenation and hydroformylation .
Comparison with Similar Compounds
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;rhodium;pyrazol-2-ide: Similar in structure but involves rhodium instead of iridium.
(1Z,5Z)-cycloocta-1,5-diene;palladium;pyrazol-2-ide: Similar in structure but involves palladium instead of iridium.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide lies in its iridium center, which provides distinct catalytic properties compared to rhodium and palladium complexes. Iridium complexes are known for their high stability and ability to facilitate a wide range of chemical reactions, making them valuable in both research and industrial applications .
Properties
Molecular Formula |
C22H30Ir2N4-2 |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide |
InChI |
InChI=1S/2C8H12.2C3H3N2.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2-4-5-3-1;;/h2*1-2,7-8H,3-6H2;2*1-3H;;/q;;2*-1;;/b2*2-1-,8-7-;;;; |
InChI Key |
IMIYMGSVYDNQNH-MIXQCLKLSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

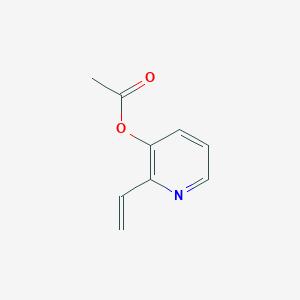
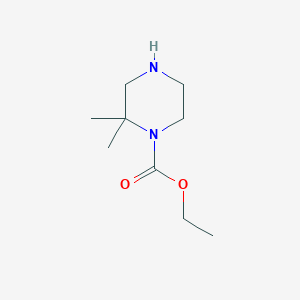
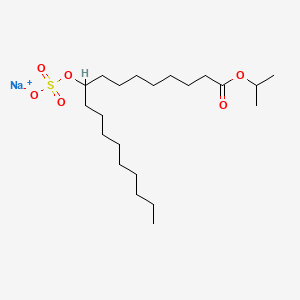
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
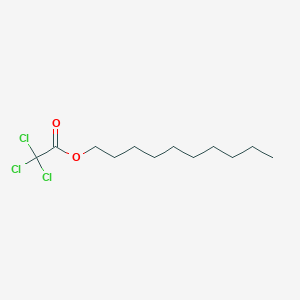
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
